molecular formula C19H28N2OS B2967801 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2309571-18-2

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2967801
CAS No.: 2309571-18-2
M. Wt: 332.51
InChI Key: IJTCLTOSNOIFCK-UHFFFAOYSA-N
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Description

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a chemical compound of significant interest in advanced research applications, particularly in the field of medicinal chemistry. Its structure incorporates a 1,4-diazepane ring, a seven-membered diazepine ring system known for its conformational flexibility and potential for diverse molecular interactions . This scaffold is frequently explored in the development of pharmacologically active molecules, as it can contribute to binding affinity and selectivity for biological targets . The compound's specific structure, featuring a phenyl group and a thiolane moiety, suggests its utility as a key intermediate or building block in the synthesis of more complex molecules for high-value research. Compounds containing 1,4-diazepane and similar heterocyclic systems are often investigated for their potential interactions with the central nervous system (CNS) . The presence of the diazepane ring, in particular, makes it a candidate for research into ligands that modulate various neurotransmitter receptors. Furthermore, the integration of a sulfur-containing thiolane ring may influence the compound's electronic properties and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies . Researchers utilize this chemical as a foundational scaffold to design and create novel compounds for preliminary biological screening, lead optimization, and investigating mechanisms of action related to various disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCLTOSNOIFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the thiolane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers may investigate its potential therapeutic effects or its use as a diagnostic tool. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic or diagnostic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one with key analogs, focusing on structural variations, receptor affinities, and pharmacological implications.

Structural Analogues and Their Key Features

Compound Name Structural Variation Receptor Targets Pharmacological Activity
This compound (Target Compound) Thiolan-3-yl substituent on diazepane Unknown (inferred multitarget) Hypothesized atypical antipsychotic
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) Chlorophenyl on diazepane, fluorophenyl on butanone D₂, 5-HT₂A, σ₁, σ₂ Atypical antipsychotic candidate
1-(4-Fluorophenyl)-4-(4-(pyridin-2-yl)-1,4-diazepan-1-yl)butan-1-one (SYA 013 analog) Pyridin-2-yl substituent on diazepane σ₂ selective Antiproliferative (cancer models)
Haloperidol Base butyrophenone with piperidine ring D₂, σ₁ Typical antipsychotic

Key Findings from Comparative Studies

Impact of Diazepane Substituents :

  • Compound 13 (chlorophenyl/fluorophenyl) exhibits broad receptor activity, including dopamine D₂, serotonin 5-HT₂A, and sigma receptors, attributed to its halogenated aromatic groups .
  • The thiolan-3-yl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and modulate σ-receptor interactions, though empirical data are lacking.
  • SYA 013 analogs with pyridinyl groups demonstrate σ₂ selectivity, suggesting that diazepane substituents critically influence receptor specificity .

Pharmacokinetic and Metabolic Profiles :

  • Compound 13 and haloperidol share metabolic pathways involving cytochrome P450 enzymes, but the thiolan-containing compound may exhibit altered clearance due to sulfur’s electron-rich nature .

Therapeutic Potential: Compound 13’s multitarget profile positions it as a candidate for schizophrenia with reduced extrapyramidal side effects compared to haloperidol .

Biological Activity

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one, also known by its CAS number 2309571-18-2, is a synthetic organic compound that belongs to the diazepane class. This compound has garnered attention due to its complex structure and potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C19H28N2OSC_{19}H_{28}N_{2}OS with a molecular weight of approximately 332.5 g/mol. The compound features:

  • A phenyl group at one end.
  • A butanone moiety providing a carbon backbone.
  • A diazepane ring which is a seven-membered nitrogen-containing ring.
  • A thiolan ring , which contributes to the compound's unique properties.

Physical Properties

PropertyValue
Molecular FormulaC19H28N2OS
Molecular Weight332.5 g/mol
CAS Number2309571-18-2

Pharmacological Potential

The biological activity of this compound has not been extensively documented in literature; however, related compounds in its class have shown promising pharmacological effects. These include:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in treating neurodegenerative diseases and diabetes.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The diazepane and thiolan rings may enhance binding affinity to various biological targets, including receptors and enzymes.
  • Modulation of Biological Pathways : The interactions may modulate neurotransmitter levels or metabolic pathways, leading to therapeutic effects.

Study on Diazepane Derivatives

A study conducted on diazepane derivatives indicated that modifications in the structure significantly influenced their biological activity. The presence of functional groups such as thiolane was found to enhance bioactivity due to improved solubility and receptor interaction .

Enzyme Inhibition Studies

Research on similar compounds revealed that sulfonamide derivatives exhibited significant inhibition of α-glucosidase and acetylcholinesterase. This suggests that this compound may also possess similar enzyme-inhibiting properties.

Future Directions for Research

Given the structural complexity and preliminary findings regarding related compounds, further research is warranted:

Suggested Research Areas

  • In Vitro Studies : Conducting enzyme inhibition assays to quantify the biological activity of this compound.
  • Molecular Docking Simulations : To predict binding affinities with target enzymes or receptors.
  • Toxicology Assessments : Evaluating safety profiles through animal studies.

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